N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
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Description
This compound is a complex organic molecule that contains several functional groups, including an indolin-1-yl group, a thiadiazol-2-yl group, and a naphthamide group . These groups are common in many biologically active compounds and could potentially confer interesting properties to the molecule.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or nucleophilic substitutions . For instance, indolin-2-one derivatives are synthesized by reacting appropriate biguanide hydrochlorides with 1H-indol-5-ylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. The indolin-1-yl group, for example, is a bicyclic structure that could influence the overall shape and reactivity of the molecule .Scientific Research Applications
Alzheimer’s Disease Research
Background: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains incurable, and current treatments focus on managing symptoms.
Application:
- AChE Inhibition : Some derivatives of this compound were initially designed as acetylcholine esterase (AChE) inhibitors, inspired by the structure of donepezil (a clinically used AChE inhibitor for AD treatment). Notably, compounds 4g and 3a demonstrated potent inhibition of AChE, with inhibition percentages of 51% and 50% at 100 μM concentration .
- Potential Therapeutic Agent : Compound 5g, with an IC50 value of 0.65 μM, exhibited strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). It even outperformed adriamycin, a positive control. Thus, compound 5g holds promise as an anticancer agent .
Neuroprotection Against Ischemic Stroke
Background: Ischemic stroke results from reduced blood flow to the brain, leading to tissue damage. Neuroprotective agents are crucial for minimizing stroke-related damage.
- Multifunctional Neuroprotection : Indoline derivatives, including some related to our compound, were designed as multifunctional neuroprotective agents against ischemic stroke. These compounds showed significant protective effects against H2O2-induced cell death in RAW 264.7 cells .
Antibacterial Activity
properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c28-20(27-12-11-16-6-3-4-8-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-9-15-5-1-2-7-17(15)13-18/h1-10,13H,11-12,14H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZFQHCPYATTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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